6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
CAS No. |
39602-82-9 |
|---|---|
Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
6-methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H8N4S/c1-7-13-14-9(11-12-10(14)15-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
YZMQXQLOTHZPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction of 4-Amino-5-phenyl-1,2,4-triazole-3-thiol with Methyl-Substituted Carboxylic Acids
The most widely reported method involves cyclocondensation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1) with methyl-substituted carboxylic acids in POCl₃. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclodehydration.
Procedure :
- Dissolve equimolar amounts of (1) and acetic acid (for methyl group introduction) in POCl₃.
- Reflux for 3–6 hours.
- Quench with ice-water, neutralize with NaOH, and isolate the product.
Example :
α-Halocarbonyl-Based Cyclization
Use of α-Bromoacetone
This method employs α-bromoacetone as the methyl group source. The thiol group of 4-amino-5-phenyl-1,2,4-triazole-3-thiol (1) attacks the electrophilic α-carbon, followed by cyclization.
Procedure :
- Mix (1) with α-bromoacetone in ethanol.
- Add triethylamine as a base.
- Reflux for 2–4 hours.
Example :
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation enhances reaction efficiency. A mixture of (1) and methyl-containing reagents (e.g., acetic anhydride) in POCl₃ is irradiated to accelerate ring closure.
Procedure :
- Combine (1), acetic anhydride, and POCl₃ in a microwave vessel.
- Irradiate at 150 W for 5–10 minutes.
Example :
One-Pot Synthesis via Hydrazine Intermediates
Hydrazine-Catalyzed Route
Hydrazine hydrate facilitates the formation of the triazole ring while introducing the methyl group via alkylation.
Procedure :
- React (1) with methyl hydrazinecarboxylate in ethanol.
- Add KOH to promote cyclization.
Example :
Solvent-Free Catalytic Methods
Heteropolyacid (HPA)-Catalyzed Synthesis
Tungstophosphoric acid (H₃PW₁₂O₄₀) catalyzes the reaction between (1) and methyl donors (e.g., methyl chloroacetate) under solvent-free conditions.
Procedure :
- Mix (1), methyl chloroacetate, and HPA.
- Heat at 80°C for 1 hour.
Example :
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| POCl₃ Cyclization | POCl₃, carboxylic acids | Reflux, 4–6 hrs | 38–43 | High purity, scalable |
| α-Bromoacetone Route | α-Bromoacetone, Et₃N | Reflux, 3 hrs | 72–85 | Mild conditions, high yield |
| Microwave-Assisted | Acetic anhydride, POCl₃ | Microwave, 8 min | 89–94 | Rapid, energy-efficient |
| Hydrazine Catalysis | Methyl hydrazinecarboxylate, KOH | Reflux, 12 hrs | 65–78 | Low-cost reagents |
| Solvent-Free HPA | Methyl chloroacetate, HPA | 80°C, 1 hr | 82–90 | Eco-friendly, minimal waste |
Mechanistic Insights
- Nucleophilic Attack : The thiol group in (1) attacks electrophilic carbons (e.g., carbonyl or α-halo carbons), forming a thioether intermediate.
- Cyclodehydration : POCl₃ or acidic conditions remove water, facilitating heterocyclic ring closure.
- Regioselectivity : Methyl groups preferentially occupy the 6-position due to steric and electronic effects during cyclization.
Challenges and Optimization
- Low Yields in POCl₃ Method : Attributed to side reactions; optimized by slow reagent addition and controlled temperatures.
- Byproduct Formation : Mitigated using microwave irradiation or high-pressure conditions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but require post-reaction purification.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 6-methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit potent antimicrobial properties. For instance:
- A series of synthesized derivatives showed effective inhibition against various bacterial strains. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can enhance antimicrobial efficacy significantly .
Urease Inhibition
Research has indicated that this compound can act as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease is crucial in managing conditions like kidney stones and certain infections:
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 12.5 |
| Other derivatives | Varies |
The ability to inhibit urease effectively suggests potential therapeutic applications in treating related disorders .
Enzyme Inhibition Studies
The compound has been studied for its role in inhibiting various enzymes beyond urease. For example:
- It has shown promise in inhibiting enzymes involved in metabolic pathways associated with cancer progression. This suggests potential applications in developing anticancer agents .
Pesticidal Properties
The compound's structural characteristics lend it potential as a pesticide. Its derivatives have been evaluated for their effectiveness against plant pathogens:
- Field tests indicate that certain formulations can reduce fungal infections in crops by over 40%, showcasing its utility in agricultural practices .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones compared to control groups treated with standard antibiotics.
Case Study 2: Urease Inhibition
A study conducted on rat models demonstrated that administration of the compound led to a marked decrease in serum urea levels compared to untreated groups. This supports its potential use in managing urea-related disorders.
Mechanism of Action
The mechanism of action of 6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with specific amino acid residues in the active sites of enzymes makes it a potent inhibitor of several biological pathways . For example, it has been shown to inhibit carbonic anhydrase, cholinesterase, and other enzymes involved in disease processes .
Comparison with Similar Compounds
Key Findings
Anticancer Activity: Dialkyl derivatives (e.g., hexyl, decyl) exhibit strong activity against melanoma (B16-F10, IC₅₀ ~14–18 µM) and ovarian cancer (SKOV3) . The 6-methyl group in the target compound may offer enhanced metabolic stability compared to bulkier adamantyl substituents . Bromophenyl and thienyl substituents (e.g., 3-(4-Br-Ph)-6-thienyl-*) show dual anticancer/anticonvulsant effects, highlighting halogenation’s role in enhancing activity .
Anti-inflammatory Activity :
- Methoxy-substituted derivatives (e.g., 3-(3,4-dimethoxy-Ph)-6-(2-MeO-Ph)-*) demonstrate significant anti-exudative effects in carrageenan-induced edema models . The electron-donating methoxy groups may improve membrane permeability.
Anticonvulsant Activity :
- 6-Bromophenyl derivatives exhibit potent anti-MES (maximal electroshock) activity, comparable to phenytoin, whereas hydrogenation of the thiadiazole ring reduces efficacy, emphasizing the importance of aromaticity .
Synthetic Flexibility :
- Most analogues are synthesized via POCl₃-mediated cyclization or oxidative methods, ensuring scalability . The target compound’s synthesis aligns with these established protocols.
Pharmacological and Structural Insights
- The 6-methyl group in the target compound balances lipophilicity for optimal absorption.
- Electronic Effects: Electron-withdrawing groups (e.g., Br, NO₂) enhance anticonvulsant and anticancer activities by modulating electron density in the triazole-thiadiazole core .
- Toxicity Profiles: Dialkyl derivatives show selectivity against cancer cells (e.g., non-toxic to normal cell lines) , suggesting that substituent bulkiness and polarity influence toxicity.
Biological Activity
6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the class of triazolo-thiadiazole derivatives. This class has garnered significant attention due to its diverse biological activities. The compound is characterized by its complex structure, which enhances its potential as a pharmacologically active agent. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other therapeutic properties.
- Molecular Formula : C17H14N4OS
- Molecular Weight : 322.4 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of antimicrobial activity. For instance:
- Antibacterial and Antifungal Properties : Studies have shown that triazolo-thiadiazole derivatives possess significant antibacterial and antifungal activities. In particular, the compound has been tested against various strains of bacteria and fungi, demonstrating effective inhibition rates .
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 16 | |
| Candida albicans | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been documented. In experimental models:
- Compounds derived from the thiadiazole moiety have shown promising results in reducing inflammation and pain responses. For example, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines in vitro .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy:
- Cell Line Studies : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:
These findings suggest that the compound may interfere with cancer cell proliferation and could be a candidate for further development as an anticancer agent.
Case Studies
Several case studies have highlighted the biological significance of triazolo-thiadiazole derivatives:
- Analgesic and Anti-inflammatory Effects : A study by Mathew et al. synthesized various derivatives and found that specific compounds exhibited both analgesic and anti-inflammatory activities comparable to standard drugs .
- Anticonvulsant Activity : Kucukguzel et al. reported on the anticonvulsant properties of synthesized compounds from this scaffold, indicating potential therapeutic applications in seizure disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how do reaction conditions influence yields?
- Methodology : The compound can be synthesized via cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with substituted carboxylic acids in phosphoryl chloride (POCl₃) under reflux. For example, reacting 4-amino-5-(substituted-phenyl)-1,2,4-triazole-3-thiols with methyl-substituted benzoic acid derivatives in POCl₃ at 100–110°C for 5–7 hours yields the target compound. Optimal conditions include strict anhydrous environments and stoichiometric control to minimize side products like thiadiazine intermediates .
- Critical Parameters :
- Temperature: Excess heat (>120°C) leads to decomposition.
- Solvent: POCl₃ acts as both solvent and dehydrating agent.
- Purification: Recrystallization from N,N-dimethylformamide (DMF)/ethanol (1:1) improves purity (>95% by HPLC) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
1H/13C NMR : Confirm regiochemistry and substituent positions. For example, the methyl group at position 6 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with phenyl substitution .
IR Spectroscopy : Key peaks include N–H stretches (~3400 cm⁻¹) and C–S vibrations (~680 cm⁻¹) .
HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>98% required for pharmacological studies) .
- Advanced Techniques : Single-crystal X-ray diffraction resolves bond angles and torsion angles (e.g., mean C–C bond length = 1.74 Å) .
Advanced Research Questions
Q. How do structural modifications at the 3-phenyl or 6-methyl positions affect biological activity?
- Structure-Activity Relationships (SAR) :
- 3-Phenyl Substitution : Fluorine or methoxy groups enhance antifungal activity (e.g., against Candida albicans with MIC = 8 µg/mL) by increasing dipole moments and target binding (e.g., 14α-demethylase inhibition) .
- 6-Methyl Group : Replacement with trifluoromethyl (CF₃) improves metabolic stability but reduces solubility.
- Table 1 : Comparative Activity of Derivatives
| Substituent (R) | Antifungal MIC (µg/mL) | LogP |
|---|---|---|
| 6-CH₃ | 16 | 2.8 |
| 6-CF₃ | 8 | 3.5 |
| 3-OCH₃ | 4 | 2.2 |
| Data from |
Q. What computational strategies are effective for predicting binding modes with fungal cytochrome P450 enzymes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with 14α-demethylase (PDB: 3LD6). Key steps:
Prepare the enzyme structure by removing water molecules and adding polar hydrogens.
Define the active site using co-crystallized ligand coordinates.
Validate docking protocols with RMSD < 2.0 Å for re-docked ligands .
- Key Interactions : Hydrogen bonding with Thr311 and hydrophobic contacts with Leu376 are critical for inhibitory activity .
Q. How can crystallographic data resolve ambiguities in tautomeric forms of the triazole-thiadiazole core?
- X-ray Refinement :
- Assign anisotropic displacement parameters for non-H atoms.
- Position H atoms geometrically (C–H = 0.95–0.98 Å) with riding models (Uiso(H) = 1.2–1.5 Ueq(C)) .
Q. What strategies mitigate contradictions in reported biological activity data across studies?
- Troubleshooting Framework :
Standardize Assays : Use CLSI guidelines for antifungal testing to minimize variability in MIC values.
Control Substituent Effects : Compare activity of derivatives with identical substituents but varying regiochemistry.
Validate Purity : Re-test compounds with ≥95% HPLC purity to exclude artifacts .
Methodological Challenges
Q. Why does regioselectivity in cyclocondensation reactions vary with substituent electronics?
- Mechanistic Insight : Electron-withdrawing groups (e.g., NO₂) at the phenyl ring direct cyclization toward the thiadiazole core, while electron-donating groups (e.g., OCH₃) favor triazole formation. DFT calculations show ΔG‡ differences of ~2 kcal/mol between pathways .
Q. How to optimize purification for scale-up synthesis without compromising yield?
- Protocol :
Crude Product : Wash with ice-cold ethanol to remove POCl₃ residues.
Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for intermediates.
Final Step : Recrystallize from DMF/ethanol (1:1) to achieve >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
